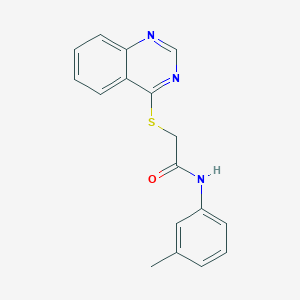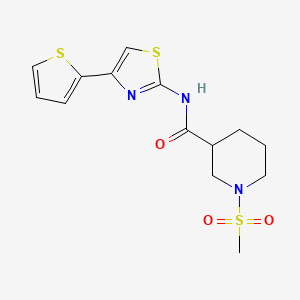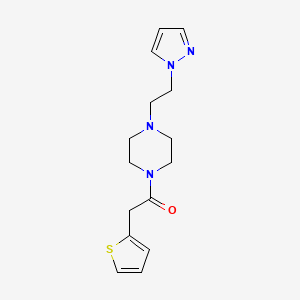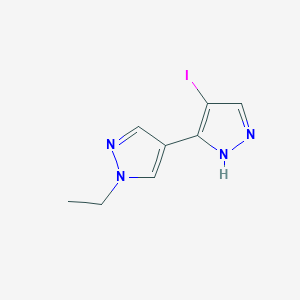
2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide is a chemical compound that has recently gained attention in the field of scientific research. It is a potent inhibitor of certain enzymes and has shown potential in various applications.
Scientific Research Applications
Antitumor Applications
A series of 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)-N-substituted anilide and substituted phenyl 2-(3-phenethyl-4(3H) quinazolin-2-ylthio)acetate derivatives, including compounds similar to 2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide, were designed, synthesized, and evaluated for in-vitro antitumor activity. One compound exhibited remarkable broad-spectrum antitumor activity, significantly more active than the known drug 5-FU against various cancer types, including renal, colon, non-small cell lung cancer, breast, ovarian, and melanoma cancer. A docking study indicated a similar binding mode to erlotinib, suggesting these compounds could inhibit cancer cell growth through interaction with the ATP binding site of EGFR-TK (Ibrahim A. Al-Suwaidan et al., 2013).
Antimicrobial and Anti-inflammatory Applications
2-(Quinolin-4-yloxy)acetamides, structurally related to 2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide, demonstrated potent in vitro inhibition of Mycobacterium tuberculosis growth. These compounds were active against drug-resistant strains and showed no apparent toxicity to Vero and HaCat cells. They also exhibited intracellular activity against bacilli in infected macrophages and displayed a low risk of drug-drug interactions, indicating potential as alternatives for tuberculosis treatment (K. Pissinate et al., 2016).
Enzyme Inhibition
Compounds similar to 2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide were investigated as peptide deformylase (PDF) inhibitors. By optimizing a weakly binding screening hit, potent and selective PDF inhibitors were identified, demonstrating the potential of these compounds to interfere with bacterial protein synthesis. However, despite their effectiveness as enzyme inhibitors, these compounds showed only weak antibacterial activity, suggesting that further optimization might be needed for practical applications (C. Apfel et al., 2001).
properties
IUPAC Name |
N-(3-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-5-4-6-13(9-12)20-16(21)10-22-17-14-7-2-3-8-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLMOUNLYAYFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/no-structure.png)


![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylbenzyl)-1,3-oxazol-5-amine](/img/structure/B2994286.png)
![{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid](/img/structure/B2994287.png)

![2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2994289.png)

![N-((6-(diethylamino)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2994293.png)
![5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2994295.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2994298.png)
![4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2994299.png)
![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2994301.png)
